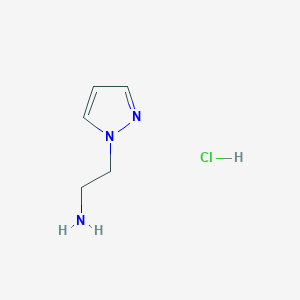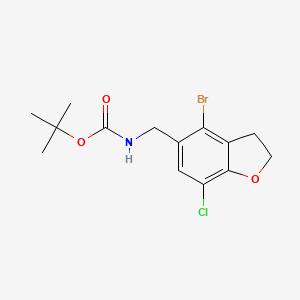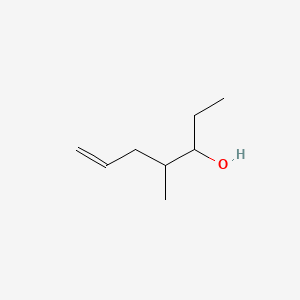
Rancinamycin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rancinamycin III is a secondary metabolite produced by the bacterium Streptomyces lincolnensis in a sulfur-depleted culture medium . It is part of the rancinamycin complex, which includes several isomeric forms of the compound. This compound is known for its significant antibiotic activity against various bacterial strains, including Proteus vulgaris, Proteus rettgeri, and Staphylococcus aureus .
準備方法
Rancinamycin III is synthesized by Streptomyces lincolnensis under specific culture conditions. The bacterium is grown in a sulfur-depleted medium, which induces the production of rancinamycin compounds . The synthetic route involves the transformation of nitrosugars into cyclitol derivatives, followed by several steps of chemical reactions, including the use of 2-lithio-1,3-dithiane and sodium hydrogen carbonate . The industrial production of this compound typically involves large-scale fermentation processes using optimized culture conditions to maximize yield.
化学反応の分析
Rancinamycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, sodium hydrogen carbonate, and methylene chloride . The major products formed from these reactions are different isomeric forms of rancinamycin, such as rancinamycin I and II, which are produced through acylation and dehydration reactions .
科学的研究の応用
Rancinamycin III has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits strong antibacterial and antibiofilm activities, making it a valuable compound for combating multidrug-resistant bacterial strains . Additionally, this compound has been studied for its potential antioxidant properties and its role in the biosynthesis of other bioactive compounds . In medicine, it is being explored for its potential use as an antibiotic to treat bacterial infections.
作用機序
The mechanism of action of rancinamycin III involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific molecular pathways within the bacteria, ultimately causing cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with essential cellular functions, such as protein synthesis and cell wall formation .
類似化合物との比較
. These compounds share similar structures but differ in their isomeric forms and specific functional groups. For example, rancinamycin I and II are produced through acylation reactions, while rancinamycin IV is formed through dehydration . Other similar compounds include lincomycin and streptol, which are also produced by Streptomyces species and exhibit antibiotic properties . Rancinamycin III is unique in its specific isomeric form and its potent antibacterial activity against a broad spectrum of bacterial strains .
特性
分子式 |
C7H10O5 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
3,4,5,6-tetrahydroxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1-2,4-7,9-12H |
InChIキー |
KQQCGAKRCKYICB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(C(C(C1O)O)O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)

![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)

![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)

![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)


![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)


